molecular formula C15H19NO3S2 B1230023 Zofenoprilat CAS No. 75176-37-3

Zofenoprilat

Cat. No. B1230023
CAS RN: 75176-37-3
M. Wt: 325.5 g/mol
InChI Key: UQWLOWFDKAFKAP-WXHSDQCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Zofenoprilat is synthesized through the metabolic hydrolysis of zofenopril. A specific LC-MS-MS method has been developed for the determination of zofenopril and zofenoprilat in human plasma, highlighting the detailed process of its synthesis and the precise analytical approach to quantify both the prodrug and its metabolite (Dal Bo, Mazzucchelli, & Marzo, 2000). The method involves protecting the sulfhydryl groups from oxidative degradation, emphasizing the sensitivity of zofenoprilat's molecular structure to oxidation.

Molecular Structure Analysis

The molecular structure of zofenoprilat plays a crucial role in its mechanism of action. It contains a free sulfhydryl group that contributes to its ability to inhibit ACE and exhibit cardioprotective activity. Mass spectrometric and conformational studies have elucidated the molecular rearrangements zofenopril undergoes, which are critical for understanding the stability and behavior of zofenoprilat in physiological conditions (Cartoni et al., 2002).

Chemical Reactions and Properties

Zofenoprilat's chemical properties, particularly its reactivity towards oxidative degradation and the role of its sulfhydryl group in forming mixed disulfides, are significant. These properties contribute to its pharmacological activity and are essential for the development of analytical methods for its quantification and stability assessment. The interaction with glutathione and its role in protein S-thiolation processes demonstrate zofenoprilat's potential for modulating physiological pathways beyond ACE inhibition (Dal Monte et al., 2005).

Physical Properties Analysis

The physicochemical properties, such as solubility and stability, are crucial for the formulation and therapeutic efficacy of zofenoprilat. Its interaction with hydroxypropyl-β-cyclodextrin, aimed at enhancing its water solubility, underscores the importance of understanding and improving the physical properties of zofenoprilat for pharmaceutical applications (Udrescu et al., 2015).

Chemical Properties Analysis

Zofenoprilat's chemical stability and reactivity under various stress conditions have been comprehensively studied to understand its degradation pathways. Such studies are vital for developing robust pharmaceutical formulations and ensuring the drug's efficacy and safety throughout its shelf life. The identification and characterization of stressed degradation products of Zofenopril highlight the chemical properties of zofenoprilat and the challenges in its formulation and storage (Ramesh, Rao, & Rao, 2014).

Scientific Research Applications

1. Determination of Zofenopril and Its Active Metabolite in Human Plasma

  • Summary of Application: A method has been developed to simultaneously quantify zofenopril and its active metabolite zofenoprilat in human plasma .
  • Methods of Application: The method uses High-Performance Liquid Chromatography combined with a Triple-Quadruple Tandem Mass Spectrometer. 1,4-Dithiothreitol was used as a reducer to release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols in the treatment of plasma samples .
  • Results: The validated LC–MS-MS method has been successfully applied to study the pharmacokinetics of zofenopril calcium in healthy Chinese volunteers .

2. Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma

  • Summary of Application: A method has been developed for the simultaneous analysis of zofenopril and its active metabolite zofenoprilat in human plasma .
  • Methods of Application: The method uses LC–ESI-MS with pre-column derivatization with p-Bromophenacyl Bromide. After plasma separation, the free thiol group of zofenoprilat reacts with the derivatization reagent to form the derivative zofenoprilat-p-BPB .
  • Results: The method was successfully used to study the bioavailability of zofenopril calcium capsules relative to that of zofenopril calcium tablets in healthy Chinese volunteers .

3. Characterization of Zofenoprilat as an Inducer of Functional

  • Summary of Application: Zofenoprilat has been characterized as an inducer of functional .

4. Zofenoprilat as an Inducer of Functional Angiogenesis

  • Summary of Application: Zofenoprilat has been characterized as an inducer of functional angiogenesis through increased H2S availability .

5. Determination of Zofenopril and Its Active Metabolite in Human Plasma

  • Summary of Application: A method has been developed to simultaneously quantify zofenopril and its active metabolite zofenoprilat in human plasma .
  • Methods of Application: The method uses High-Performance Liquid Chromatography combined with a Triple-Quadruple Tandem Mass Spectrometer. 1,4-Dithiothreitol was used as a reducer to release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols in the treatment of plasma samples .
  • Results: The validated LC–MS-MS method has been successfully applied to study the pharmacokinetics of zofenopril calcium in healthy Chinese volunteers .

6. Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma

  • Summary of Application: A method has been developed for the simultaneous analysis of zofenopril and its active metabolite zofenoprilat in human plasma .
  • Methods of Application: The method uses LC–ESI-MS with pre-column derivatization with p-Bromophenacyl Bromide. After plasma separation, the free thiol group of zofenoprilat reacts with the derivatization reagent to form the derivative zofenoprilat-p-BPB .
  • Results: The method was successfully used to study the bioavailability of zofenopril calcium capsules relative to that of zofenopril calcium tablets in healthy Chinese volunteers .

7. Zofenoprilat in Cardiovascular Treatment

  • Summary of Application: Zofenoprilat has been used in the treatment of cardiovascular diseases .
  • Results: In cardiac patients of the SMILE studies with arterial hypertension, treatment with the ACE-inhibitor zofenopril was beneficial in reducing the 1-year risk of CV events as compared to placebo and ramipril .

8. Determination of Zofenopril and Its Active Metabolite in Human Plasma

  • Summary of Application: A method has been developed to simultaneously quantify zofenopril and its active metabolite zofenoprilat in human plasma .
  • Methods of Application: The method uses High-Performance Liquid Chromatography combined with a Triple-Quadruple Tandem Mass Spectrometer. 1,4-Dithiothreitol was used as a reducer to release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols in the treatment of plasma samples .
  • Results: The validated LC–MS-MS method has been successfully applied to study the pharmacokinetics of zofenopril calcium in healthy Chinese volunteers .

9. Simultaneous Analysis of Zofenopril and Its Active Metabolite Zofenoprilat in Human Plasma

  • Summary of Application: A method has been developed for the simultaneous analysis of zofenopril and its active metabolite zofenoprilat in human plasma .
  • Methods of Application: The method uses LC–ESI-MS with pre-column derivatization with p-Bromophenacyl Bromide. After plasma separation, the free thiol group of zofenoprilat reacts with the derivatization reagent to form the derivative zofenoprilat-p-BPB .
  • Results: The method was successfully used to study the bioavailability of zofenopril calcium capsules relative to that of zofenopril calcium tablets in healthy Chinese volunteers .

Safety And Hazards

Zofenoprilat is for R&D use only and not for medicinal, household, or other use. It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Future Directions

Zofenoprilat has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic. Thanks to the sulfhydryl group, zofenopril has some peculiar properties (higher lipophilicity and tissue penetration, lower bradykinin-dependent effect, higher affinity for, and more persistent binding to, tissue ACE, significant antioxidant effect), which may account for the cardio-protective effects of the drug demonstrated in both pre-clinical studies and randomized clinical trials .

properties

IUPAC Name

(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLOWFDKAFKAP-WXHSDQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231443
Record name Zofenoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zofenoprilat

CAS RN

75176-37-3
Record name Zofenoprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75176-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zofenoprilat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075176373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zofenoprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zofenoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOFENOPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4WDK2YBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenoprilat
Reactant of Route 2
Zofenoprilat
Reactant of Route 3
Reactant of Route 3
Zofenoprilat
Reactant of Route 4
Reactant of Route 4
Zofenoprilat
Reactant of Route 5
Zofenoprilat
Reactant of Route 6
Zofenoprilat

Citations

For This Compound
533
Citations
E Terzuoli, M Monti, V Vellecco, M Bucci… - British Journal of …, 2015 - Wiley Online Library
… Based on the H 2 S donor property of its active metabolite zofenoprilat, the objective of this study was to evaluate whether zofenoprilat-induced angiogenesis was due to increased H 2 …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
A Marzo, L Dal Bo, P Mazzucchelli… - …, 2002 - thieme-connect.com
… ACE activity in serum and zofenopril, zofenoprilat, enalapril and enalaprilat plasma … through hydrolysis to their active metabolites zofenoprilat and enalaprilat, respectively. Zofenopril …
Number of citations: 33 www.thieme-connect.com
M Monti, E Terzuoli, M Ziche, L Morbidelli - Pharmacological research, 2013 - Elsevier
… dependent availability of H 2 S from Zofenoprilat. Furthermore, considering the tumor … Zofenoprilat did not affect the antitumor efficacy of Doxorubicin. In conclusion the ACEI Zofenoprilat …
Number of citations: 45 www.sciencedirect.com
L Dal Bo, P Mazzucchelli, A Marzo - Journal of Chromatography B …, 2000 - Elsevier
… hydrolysis yielding the active free sulfhydryl compound zofenoprilat, which is an angiotensin … and zofenoprilat in human plasma. In order to prevent oxidative degradation of zofenoprilat …
Number of citations: 28 www.sciencedirect.com
A Subissi, S Evangelista, A Giachetti - Cardiovascular Drug Reviews, 1999 - academia.edu
… was apparently rapidly converted to zofenoprilat. Zofenoprilat has been also tested for its … As shown in Table 2, zofenoprilat inhibited ACE in these tissues with a very similar potency (…
Number of citations: 150 www.academia.edu
C Borghi, S Bacchelli… - Expert review of …, 2012 - Taylor & Francis
Angiotensin-converting enzyme inhibitors are extensively used to improve clinical outcome of patients with several cardiovascular diseases. Zofenopril proved to be very effective in …
Number of citations: 33 www.tandfonline.com
L Cominacini, AF Pasini, U Garbin… - American journal of …, 2002 - academic.oup.com
… the preincubation of HUVECs with zofenoprilat and enalaprilat determined a dose-dependent increase in the intracellular concentrations of the two drugs. Zofenoprilat, because of its …
Number of citations: 134 academic.oup.com
C Borghi, S Bacchelli, D Degli Esposti… - Expert Opinion on …, 2004 - Taylor & Francis
… The in vitro ACE inhibitory capacity of zofenoprilat … zofenoprilat has been tested in homogenates of different tissues (aorta, brain, lung, kidney and serum) demonstrating that …
Number of citations: 87 www.tandfonline.com
M Monti, E Terzuoli, M Ziche, L Morbidelli - Pharmacological research, 2016 - Elsevier
… We have recently demonstrated that the SH containing ACE inhibitor zofenoprilat, the active … of zofenoprilat, the objective of this study was to evaluate whether zofenoprilat exerts anti-…
Number of citations: 41 www.sciencedirect.com
S Omboni, C Borghi - Therapeutics and Clinical Risk Management, 2011 - Taylor & Francis
… Zofenopril calcium, a prodrug of the active compound zofenoprilat, is a highly lipophilic third-generation angiotensin-converting enzyme (ACE) inhibitor, characterized by a high degree …
Number of citations: 34 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.